6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione
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Overview
Description
6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a sulfanyl group attached to a benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 3-fluorobenzenethiol.
Final Oxidation Step: The final step involves the oxidation of the intermediate compound to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-[(3-Fluorobenzyl)sulfanyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- 6-{[(3-fluorophenyl)methyl]sulfanyl}-2-(oxetan-3-yl)-5-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
650635-77-1 |
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Molecular Formula |
C15H10FNO3S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-(3-fluorophenyl)sulfanyl-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H10FNO3S2/c1-7-17-10-11(18)13(20-2)15(12(19)14(10)21-7)22-9-5-3-4-8(16)6-9/h3-6H,1-2H3 |
InChI Key |
DHKJUTXYTWQMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)C(=C(C2=O)OC)SC3=CC=CC(=C3)F |
Origin of Product |
United States |
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